molecular formula C9H21NO2 B15302548 2-(2-(Ethyl(propyl)amino)ethoxy)ethan-1-ol

2-(2-(Ethyl(propyl)amino)ethoxy)ethan-1-ol

Cat. No.: B15302548
M. Wt: 175.27 g/mol
InChI Key: KPBAIHSOURVBOV-UHFFFAOYSA-N
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Description

2-(2-(Ethyl(propyl)amino)ethoxy)ethan-1-ol (CAS 1250710-79-2) is a synthetic amino alcohol with the molecular formula C 9 H 21 NO 2 and a molecular weight of 175.27 g/mol . Its structure features both hydrophilic (ethanol) and tertiary amine functionalities, which often confers utility as a versatile intermediate and modifier in organic synthesis and materials science . This compound is presented as a high-purity chemical for Research Use Only and is not intended for diagnostic, therapeutic, or personal use . Researchers specializing in organic chemistry, process development, and chemical biology can leverage this amino alcohol as a key building block. Its structure suggests potential applications as a precursor for synthesizing more complex molecules, including active pharmaceutical ingredients (APIs), or as a ligand and corrosion inhibitor in industrial processes, analogous to the use of related compounds like Diethylethanolamine . Handling should be conducted in a well-ventilated environment, using appropriate personal protective equipment (PPE). For safe storage and to maintain stability, it is recommended to keep the container tightly sealed in a cool, dry, and well-ventilated place. Please refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information.

Properties

Molecular Formula

C9H21NO2

Molecular Weight

175.27 g/mol

IUPAC Name

2-[2-[ethyl(propyl)amino]ethoxy]ethanol

InChI

InChI=1S/C9H21NO2/c1-3-5-10(4-2)6-8-12-9-7-11/h11H,3-9H2,1-2H3

InChI Key

KPBAIHSOURVBOV-UHFFFAOYSA-N

Canonical SMILES

CCCN(CC)CCOCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Ethyl(propyl)amino)ethoxy)ethan-1-ol typically involves the reaction of ethyl(propyl)amine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the desired product is obtained. The process can be summarized as follows:

    Reaction Setup: Ethyl(propyl)amine is mixed with ethylene oxide in a suitable solvent, such as ethanol or dimethyl sulfoxide (DMSO).

    Reaction Conditions: The mixture is heated to a temperature of around 50-60°C and stirred for several hours.

    Product Isolation: After the reaction is complete, the product is isolated by distillation or extraction, followed by purification using techniques such as column chromatography.

Industrial Production Methods

In an industrial setting, the production of 2-(2-(Ethyl(propyl)amino)ethoxy)ethan-1-ol involves similar steps but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Ethyl(propyl)amino)ethoxy)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles such as halides or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium iodide (NaI) in acetone for halide substitution.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or thiolated derivatives.

Scientific Research Applications

2-(2-(Ethyl(propyl)amino)ethoxy)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-(Ethyl(propyl)amino)ethoxy)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural analogs of 2-(2-(Ethyl(propyl)amino)ethoxy)ethan-1-ol, emphasizing substituent differences and their implications:

Compound Name (CAS No.) Substituent/R-Group Key Properties/Applications References
2-(2-Methoxyethoxy)ethanol (111-77-3) Methoxy Solvent, plasticizer; GHS08 hazard classification (toxic to organs)
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (9036-19-5) Phenoxy with tetramethylbutyl group Surfactant intermediate; low acute toxicity
YTK-A76 (Synthetic analog from ) 3,4-Bis(benzyloxy)benzylamino Pharmaceutical intermediate (39.1% yield)
2-[2-(2-Chloroethoxy)ethoxy]ethan-1-ol Chloroethoxy Reactive intermediate; potential alkylating agent
Target Compound Ethyl(propyl)amino Hypothesized applications: Drug delivery, catalysis (inferred from amino alcohol analogs)

Biological Activity

2-(2-(Ethyl(propyl)amino)ethoxy)ethan-1-ol, a compound with potential therapeutic applications, has garnered interest in recent years due to its biological activity. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological properties.

Chemical Structure and Properties

The chemical structure of 2-(2-(Ethyl(propyl)amino)ethoxy)ethan-1-ol can be represented as follows:

  • Molecular Formula : C₉H₁₉N₃O₂
  • Molecular Weight : 185.26 g/mol

This compound features an ethyl and propyl amino group linked through an ethoxy chain, which is significant for its biological interactions.

Research indicates that compounds similar to 2-(2-(Ethyl(propyl)amino)ethoxy)ethan-1-ol may exhibit various biological activities, including:

  • Anti-Cancer Activity : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. For instance, studies on related compounds indicate they can target specific pathways involved in tumorigenesis and angiogenesis .
  • Receptor Modulation : Some derivatives demonstrate selective agonistic activity on beta-adrenergic receptors (β3-ARs), which could be beneficial for metabolic and cardiovascular therapies .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of related compounds on various cancer cell lines. For example:

CompoundCell LineIC50 (μM)
COB223WRL-6886
COB223MCF-7Moderate
COB223PC-3Moderate

These studies suggest that while some derivatives exhibit moderate cytotoxicity, the specific activity of 2-(2-(Ethyl(propyl)amino)ethoxy)ethan-1-ol remains to be fully characterized.

In Vivo Studies

Preclinical models have also been utilized to assess the efficacy of similar compounds in vivo. For instance, the administration of compounds like COB223 in mouse models demonstrated significant tumor growth inhibition at doses as low as 4 mg/kg . This highlights the potential for therapeutic use in oncology.

Case Studies

Several case studies have explored the therapeutic implications of compounds related to 2-(2-(Ethyl(propyl)amino)ethoxy)ethan-1-ol:

  • Case Study on Angiogenesis : A study showed that a compound structurally similar to 2-(2-(Ethyl(propyl)amino)ethoxy)ethan-1-ol inhibited endothelial cell proliferation and migration, indicating potential anti-angiogenic properties .
  • Cardiovascular Effects : Another investigation focused on β3-AR agonists showed improved metabolic profiles in animal models, suggesting that this class of compounds could aid in treating obesity and related cardiovascular conditions .

Q & A

Q. What are the common synthetic routes for 2-(2-(Ethyl(propyl)amino)ethoxy)ethan-1-ol?

The compound is synthesized via nucleophilic substitution reactions between ethyl/propyl amines and ethylene glycol derivatives under controlled conditions. Elevated temperatures (80–120°C) and catalysts like strong bases (e.g., NaOH) or transition metals are used to optimize yield. Ethylene oxide or chloroethoxy intermediates are typical starting materials, with purification via column chromatography or distillation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of ethyl/propyl amino groups (δ 1.0–1.5 ppm for alkyl protons) and ethoxy/hydroxyl moieties (δ 3.4–4.0 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns to validate the structure.
  • FT-IR : Peaks at ~3300 cm1^{-1} (N-H stretch) and ~1050 cm1^{-1} (C-O-C ether stretch) confirm functional groups .

Q. What are the primary safety considerations when handling this compound?

  • Acute Toxicity : Classified as harmful if swallowed (Oral Toxicity Category 4). Use PPE (gloves, goggles) and work in a fume hood.
  • Environmental Hazards : Avoid discharge into waterways; incinerate waste at licensed facilities.
  • Storage : Keep in a cool, dry, ventilated area away from oxidizers .

Q. How does the compound’s solubility influence experimental design?

The compound is hydrophilic due to its ethoxy and hydroxyl groups, with solubility in water (~24 g/L) and polar solvents (e.g., ethanol, DMSO). Adjust solvent polarity to optimize reaction rates or biological assay conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

  • Catalyst Screening : Test bases (e.g., K2_2CO3_3) or metal catalysts (e.g., Pd/C) to enhance nucleophilic substitution efficiency.
  • Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 100°C vs. 6 hours conventionally).
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve reagent solubility, while ethanol/water mixtures aid in product precipitation .

Q. What mechanistic insights explain its reactivity in substitution and oxidation reactions?

  • Nucleophilic Substitution : The amino group acts as a nucleophile, attacking electrophilic centers (e.g., alkyl halides). Steric effects from ethyl/propyl groups may slow kinetics.
  • Oxidation Pathways : Using KMnO4_4 or CrO3_3, the hydroxyl group oxidizes to a ketone or carboxylic acid, confirmed by IR loss of -OH and MS fragmentation .

Q. How does structural modification impact biological activity?

  • Amino Group Variation : Replacing ethyl/propyl with bulkier substituents (e.g., isobutyl) alters binding to enzymes like α-amylase, as shown in docking studies.
  • Ether Chain Extension : Adding ethoxy units enhances hydrophilicity, affecting membrane permeability in cell-based assays .

Q. What strategies resolve contradictions in reported physicochemical properties?

  • Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities affecting melting point/boiling point data.
  • Cross-Study Comparison : Replicate experiments under standardized conditions (e.g., 1 atm for boiling point measurements) to isolate variables .

Q. How is this compound utilized in enzyme kinetics studies?

  • Inhibition Assays : Test competitive/non-competitive inhibition of target enzymes (e.g., proteases) via fluorogenic substrates.
  • Binding Affinity : Surface plasmon resonance (SPR) or ITC quantifies interactions with proteins, leveraging the amino group’s hydrogen-bonding capability .

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